Heptafluorobutyraldehyde hydrate
Description
Heptafluorobutyraldehyde hydrate (CAS: 375-02-0) is a fluorinated aldehyde hydrate with the formula CF₃(CF₂)₂CHO·H₂O. It is characterized by a perfluorobutyl chain (C₄F₇) attached to an aldehyde group stabilized by water of crystallization. This compound is commercially available in technical grade and is primarily used in organic synthesis, particularly as a precursor for fluorinated ligands and porphyrins . For example, it has been employed in the synthesis of 5,10,15,20-tetrakis(heptafluoropropyl)porphyrin, a fluorinated macrocycle with applications in catalysis and materials science . Its boiling point is reported as 93.5°C, and it requires careful handling due to flammability (H217 hazard code) .
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanal;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7O.H2O/c5-2(6,1-12)3(7,8)4(9,10)11;/h1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFCGDJQLNEASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(F)(F)F)(F)F)(F)F.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622576 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutanal--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907607-07-2 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutanal--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reduction is typically conducted in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmospheric conditions to prevent side reactions. The stoichiometric equation for this transformation is:
After the reaction, the mixture is carefully quenched with dilute hydrochloric acid to neutralize excess , followed by extraction with diethyl ether to isolate the aldehyde. The reported yield for heptafluorobutyraldehyde in this process is approximately 40%, with the remainder comprising the alcohol byproduct ().
Purification and Challenges
Purification involves fractional distillation under reduced pressure to separate the aldehyde from the alcohol. However, the high electronegativity of the fluorine substituents complicates separation due to similar boiling points. Advanced techniques such as gas chromatography with fluorinated stationary phases are often employed for analytical validation.
Hydration of Heptafluorobutyraldehyde to Form the Hydrate
The hydration of heptafluorobutyraldehyde () to its geminal diol () is a reversible equilibrium process influenced by reaction conditions. The electron-withdrawing effect of the heptafluorobutyl group enhances the electrophilicity of the aldehyde, favoring hydrate formation even in neutral aqueous solutions.
Mechanistic Pathways
Under neutral conditions , water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A subsequent proton transfer yields the hydrate:
In acidic conditions , protonation of the carbonyl oxygen accelerates nucleophilic attack, while basic conditions utilize hydroxide ions () as stronger nucleophiles. Notably, the equilibrium constant () for fluorinated aldehydes is significantly higher than for non-fluorinated analogs, often exceeding due to the destabilization of the carbonyl group by fluorine atoms.
Industrial-Scale Hydration
Technical-grade heptafluorobutyraldehyde hydrate is produced by stirring the aldehyde with excess water at room temperature, followed by solvent evaporation and recrystallization from ether-hexane mixtures. The absence of catalysts in commercial preparations suggests that the reaction proceeds efficiently without requiring acceleration.
Comparative Analysis of Preparation Methods
The table below summarizes the two primary methods for this compound synthesis, highlighting key parameters:
*Assumes equilibrium favors hydrate formation due to fluorination.
Chemical Reactions Analysis
Heptafluorobutyraldehyde hydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form heptafluorobutyric acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to heptafluorobutanol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, anhydrous solvents, and controlled temperatures. Major products formed from these reactions include heptafluorobutyric acid, heptafluorobutanol, and various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
Heptafluorobutyraldehyde hydrate is characterized by its high electronegativity and stability, which make it suitable for various reactions and applications. The molecular structure consists of a butyric acid backbone with seven fluorine atoms, significantly altering its reactivity and interaction with other compounds.
Applications in Biochemistry
Cell Culture and Transfection:
this compound is utilized in cell culture systems for enhancing the transfection efficiency of nucleic acids into cells. Its unique properties facilitate the formation of complexes with DNA and RNA, improving gene delivery methods.
Protein Analysis:
This compound is also employed in the analysis of proteins, particularly in mass spectrometry. Its ability to form stable adducts with proteins enhances detection sensitivity and specificity during analytical procedures.
Analytical Chemistry
Chromatography:
In chromatography, this compound serves as a derivatizing agent for amines and alcohols, improving their volatility and detectability. This application is crucial for the analysis of complex mixtures where traditional methods may fail to provide adequate resolution.
Molecular Testing:
The compound is used in molecular biology techniques such as PCR/qPCR, where it aids in the amplification of specific DNA sequences by stabilizing reaction components.
Industrial Applications
Fluorinated Polymers:
this compound is a precursor in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials find applications in coatings, sealants, and other industrial products.
Environmental Testing:
Due to its unique properties, this compound is also used in environmental testing methods to analyze per- and polyfluoroalkyl substances (PFAS) in water and soil samples.
Case Study 1: Protein Binding Analysis
In a study examining protein interactions with PFAS compounds, this compound was used to derivatize proteins for enhanced detection via mass spectrometry. The results indicated improved binding affinity measurements compared to non-derivatized samples, highlighting its utility in biochemical research .
Case Study 2: Environmental Monitoring
A research initiative focused on the detection of PFAS in groundwater utilized this compound as part of the analytical method development. The study demonstrated that this compound significantly improved the sensitivity of detection methods, allowing for lower concentrations of PFAS to be quantified effectively .
Mechanism of Action
The mechanism of action of heptafluorobutyraldehyde hydrate involves its high electronegativity and reactivity due to the presence of multiple fluorine atoms. These properties enable it to participate in various chemical reactions, such as nucleophilic addition and substitution. The molecular targets and pathways involved include interactions with nucleophiles, electrophiles, and other reactive species, leading to the formation of stable products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Heptafluorobutyraldehyde hydrate belongs to a class of fluorinated aldehyde hydrates, which are critical in nucleophilic trifluoromethylation and fluorinated ligand synthesis. Below is a detailed comparison with two structurally related compounds: trifluoroacetaldehyde hydrate (CF₃CHO·H₂O) and hexafluoroacetone hydrate ((CF₃)₂CO·H₂O).
Table 1: Comparative Analysis of Fluorinated Aldehyde Hydrates
Key Differences
Structural and Electronic Effects :
- This compound’s C₄F₇ chain introduces significant steric hindrance, making it less reactive in nucleophilic trifluoromethylation compared to trifluoroacetaldehyde hydrate. However, this bulkiness is advantageous in designing stable fluorinated ligands for transition-metal catalysis .
- Trifluoroacetaldehyde hydrate (C₂F₃) exhibits optimal reactivity for CF₃⁻ release due to its smaller size and higher exothermicity (+50 kcal/mol) during deprotonation .
Applications :
- Trifluoroacetaldehyde hydrate is the preferred CF₃ source for synthesizing α-trifluoromethyl alcohols, achieving yields >80% in reactions with ketones and aldehydes .
- This compound is niche, utilized in synthesizing fluorinated porphyrins for applications in oxidation catalysis .
Thermodynamic and Kinetic Behavior: Theoretical studies on trifluoroacetaldehyde hydrate confirm a two-step exothermic process (deprotonation and CF₃ release), whereas hexafluoroacetone hydrate exhibits slower kinetics due to steric and electronic effects .
Biological Activity
Heptafluorobutyraldehyde hydrate (HFBAH), a fluorinated aldehyde, has garnered attention for its unique biological activities and potential applications in various fields, including toxicology and biochemistry. This article explores the compound's biological activity, focusing on its effects on microbial metabolism, toxicity profiles, and potential therapeutic applications.
This compound is characterized by the following chemical structure and properties:
- Chemical Formula : CFCHO
- Molecular Weight : 196.06 g/mol
- CAS Number : 67809-00-1
Biological Activity Overview
The biological activity of HFBAH can be categorized into several key areas:
- Microbial Metabolism
- Toxicity Profiles
- Enzymatic Interactions
Study 1: Toxicity Assessment in Aquatic Organisms
A study assessed the toxicity of heptafluorobutyraldehyde on larval lampreys. The results indicated a high level of toxicity, with exposure leading to significant mortality rates among larvae within 24 hours. This suggests that HFBAH poses a risk to aquatic ecosystems .
Study 2: Microbial Growth Inhibition
Research involving E. coli strains demonstrated that exposure to butyraldehyde reduced cell viability significantly at higher concentrations. While HFBAH's specific effects on E. coli remain less documented, the metabolic pathways involved in butyraldehyde detoxification provide insights into how similar compounds might be processed by microbial systems .
Table 1: Toxicity Effects of this compound
Research Findings
- Metabolic Pathways : The metabolism of heptafluorobutyraldehyde may involve similar pathways as butyraldehyde, where microbial strains can utilize endogenous mechanisms to mitigate toxicity.
- Enzyme Inhibition : The presence of fluorine in HFBAH alters its interaction with enzymes, potentially leading to suicide inhibition mechanisms that could have therapeutic implications.
- Environmental Impact : Given its toxicity profile, HFBAH poses risks to both human health and environmental safety, necessitating further studies on its ecological impact and regulatory measures.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
